2,4-D 2-Ethylhexyl ester
Overview
Description
2,4-D 2-Ethylhexyl ester is a selective herbicide used for controlling broadleaf weeds . It is available as the free acid, salts, and esters . The 2-ethylhexyl (EH) ester is hydrolyzed under alkaline conditions . It is used in many places including turf, lawns, rights-of-way, aquatic sites, forestry sites, and a variety of field, fruit, and vegetable crops .
Synthesis Analysis
The selection of the agent for immediate application is based on economic and technical decisions, since all the varieties rapidly degrade to 2,4-D acid in less than 2.9 days .Molecular Structure Analysis
The molecular formula of this compound is C16H22Cl2O3 . The IUPAC Standard InChI is InChI=1S/C16H22Cl2O3/c1-3-5-6-12 (4-2)10-21-16 (19)11-20-15-8-7-13 (17)9-14 (15)18/h7-9,12H,3-6,10-11H2,1-2H3 .Chemical Reactions Analysis
Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
This compound is a sweet-smelling liquid . It has low volatility and is not expected to be lost by evaporation after application .Scientific Research Applications
Agricultural Applications
2,4-Dichlorophenoxyacetic acid (2,4-D) 2-ethylhexyl ester has significant applications in agriculture. It's used in citrus fruit cultivation to reduce pre-harvest fruit abscission. The substance is sprayed on sweet orange cultivars like 'Washington navel' and 'Navelate' to significantly reduce fruit drop, with response levels depending on the concentration applied. Notably, the response to this auxin was found to be as effective as 2,4-D applied at the same concentration, without affecting the fruit's skin color or internal and external characteristics at harvest (Agustí, Juan, Martínez-Fuentes, Mesejo, Reig, & Almela, 2006).
Industrial and Manufacturing Applications
Bis(2-ethylhexyl) ester of sebacic acid is a synthetic lubricant used extensively in the aerospace, automobile, and manufacturing industries. This ester was synthesized from sebacic acid under subcritical and near-critical conditions of 2-ethylhexanol without the need for external catalysts, indicating potential economic and environmental benefits due to lower molar excess of alcohol and shorter reaction times (Narayan & Madras, 2017).
Polymer Industry
2-Ethylhexyl acrylate (2-EHA), used in the polymer industry, is synthesized via Fisher esterification. The esterification process was intensified using a reactive extraction concept with a halogen-free deep eutectic solvent (DES [Im:2PTSA]) as a dual solvent-catalyst. This method enhanced the esterification kinetics, providing a more accurate and industrially viable production process for 2-EHA (Ruizhuan Wang, Hao Qin, Jingwen Wang, Hongye Cheng, Lifang Chen, & Qi, 2020).
Environmental Remediation
2,4-D 2-ethylhexyl ester has implications in environmental remediation, especially in the degradation of di-(2-ethylhexyl) phthalate (DEHP) from aqueous solutions. UV-activated peroxymonosulfate (PMS) oxidation was used for the degradation, with various factors like PMS dose, temperature, and pH influencing the reaction. This study identified several transformation products, providing insights into the reaction mechanism and degradation pathways, crucial for treating DEHP contamination (Huang, Li, Ma, & Li, 2017).
Mechanism of Action
Target of Action
2,4-D 2-Ethylhexyl ester, also known as 2,4-D-2-ethylhexyl, is a member of the family of 2,4-dichlorophenoxyacetic acid compounds that act as a selective herbicide . The primary targets of this compound are broad-leaved weeds . It functions by disrupting the normal growth processes of these plants .
Mode of Action
The compound works by mimicking the action of a plant hormone called auxin . Auxins are plant hormones that regulate growth and coordinate various developmental processes . When this compound is absorbed by the plant, it increases cell wall plasticity, biosynthesis, and the production of ethylene . These alterations are believed to increase cell division beyond supportable levels and damage vascular tissues .
Biochemical Pathways
The biochemical pathway affected by this compound involves the disruption of normal auxin activity . The compound interferes with the plant’s growth hormones, leading to uncontrolled cell division and growth . This rapid, uncontrolled growth eventually leads to the death of the plant .
Pharmacokinetics
The compound is highly soluble in water and volatile . It has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions . All varieties of the compound rapidly degrade to 2,4-D acid in less than 2.9 days .
Result of Action
The result of the action of this compound is the death of the targeted broad-leaved weeds . The compound causes an increase in cell division beyond supportable levels, which damages the plant’s vascular tissues and eventually leads to the plant’s death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is used in many sites, including food and non-food crops, fallow land, rights-of-way, feed crops, agricultural drainage, commercial fisheries, lakes, reservoirs, streams, swamps, waste disposal systems, forestry, residential lawns, and many others . The compound is also used in different climatic conditions and can be applied in various ways depending on the specific requirements of the site .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethylhexyl 2-(2,4-dichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2O3/c1-3-5-6-12(4-2)10-21-16(19)11-20-15-8-7-13(17)9-14(15)18/h7-9,12H,3-6,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSFJRIWRPJUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2O3 | |
Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
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URL | https://cameochemicals.noaa.gov/chemical/18091 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034235 | |
Record name | 2,4-D 2-EHE | |
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Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sweet smelling liquid., Golden yellow liquid; [HSDB] Amber to light brown liquid with phenolic odor; [MSDSonline] | |
Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
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URL | https://cameochemicals.noaa.gov/chemical/18091 | |
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Record name | 2,4-D 2-Ethylhexyl ester | |
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Boiling Point |
>300 °C (decomp) | |
Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |
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Flash Point |
171 °C (Cleveland open cup) | |
Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |
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Solubility |
In water, 0.086 mg/L at 25 °C | |
Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
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Density |
1.148 at 20 °C | |
Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
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Vapor Pressure |
0.000359 [mmHg], 47.9 mPa /3.59X10-4 mm Hg/ at 25 °C (Calculated) | |
Record name | 2,4-D 2-Ethylhexyl ester | |
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Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
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Color/Form |
Golden yellow, non viscous liquid | |
CAS RN |
1928-43-4 | |
Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
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URL | https://cameochemicals.noaa.gov/chemical/18091 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | |
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Record name | 2,4-D-2-ethylhexyl [ISO] | |
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Record name | 2,4-D 2-EHE | |
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Record name | 2-ethylhexyl 2,4-dichlorophenoxyacetate | |
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Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
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Melting Point |
<-37 °C | |
Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4-Dichlorophenoxyacetic acid 2-ethylhexyl ester (2,4-D 2-Ethylhexyl ester) interact with its target and what are the downstream effects?
A: this compound, like other forms of 2,4-D, is a synthetic auxin herbicide. While the exact mechanism of action is not fully understood, it is believed to disrupt plant growth by mimicking the plant hormone auxin. This leads to uncontrolled, abnormal growth in susceptible plants, ultimately resulting in their death. []
Q2: What is the structural characterization of this compound?
A2: Although specific spectroscopic data is not provided in the research papers, the molecular formula for this compound is C16H22Cl2O3, and its molecular weight is 333.26 g/mol.
Q3: How does the formulation of 2,4-D affect its dissipation in soil?
A: Studies have shown that the formulation of 2,4-D, whether as the dimethylamine salt or the 2-ethylhexyl ester, has minimal impact on its dissipation rate in soil. This is because both forms are rapidly converted to the same anionic form in the soil environment. []
Q4: Are there any concerns about this compound desorption during air sampling?
A: Yes, research has shown that this compound can desorb from atmospheric particulates during high-volume air sampling. This can lead to an underestimation of the particulate fraction and highlights the importance of considering potential desorption when interpreting air monitoring data. []
Q5: Is this compound more or less toxic compared to other forms of 2,4-D?
A: Studies in rats and dogs have demonstrated that 2,4-D acid, 2,4-D dimethylamine salt, and this compound exhibit comparable toxicity profiles. These findings suggest that the different forms of 2,4-D pose similar toxicological risks. [, , ]
Q6: Have any bacterial strains shown potential in mitigating herbicidal stress caused by this compound in plants?
A: Research indicates that the bacterial strain Pseudomonas avellanae 6CH2 exhibits resistance to this compound and possesses anti-stress properties. Studies demonstrate that this strain can help mitigate the negative effects of the herbicide on wheat plants, promoting chlorophyll production and reducing proline accumulation, which are indicators of stress response in plants. []
Q7: What is the prevalence of this compound in residential environments?
A: A study in North Carolina found this compound to be present in household dust, along with other pesticides. This highlights the potential for human exposure to this herbicide even in residential settings. []
Q8: Are there any known alternatives or substitutes for this compound?
A8: The provided research papers do not focus on comparing this compound with alternative herbicides. Information on alternatives would require consulting additional resources. [1-9]
Q9: What are the implications of the high within-worker variability in exposure to this compound observed in applicator studies?
A: The high within-worker variability suggests that individual work practices and behaviors play a significant role in determining exposure levels. This underscores the need for effective personal protective equipment and training programs to minimize exposure among applicators. []
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